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Compound of Interest

Compound Name: TRC-766

Cat. No.: B2720347

The designation TRC-766 refers to two distinct molecules that have emerged in the field of
prostate cancer research. While sharing a common identifier, their mechanisms of action and
therapeutic applications are fundamentally different. One is a biologically inactive small
molecule utilized as a negative control in studies of protein phosphatase 2A (PP2A) activation,
while the other, also known as ARV-766 or Luxdegalutamide, is a promising androgen receptor
(AR) degrader that has advanced to clinical trials. This document provides a detailed overview
of both entities for researchers, scientists, and drug development professionals.

TRC-766: The PP2A-Binding Negative Control

In the context of small molecule activators of protein phosphatase 2A (SMAPSs), TRC-766
serves as a crucial experimental control. It is structurally analogous to active SMAPs but is
biologically inactive.[1][2]

Mechanism of Action

TRC-766 binds to the protein phosphatase 2A (PP2A), a key tumor suppressor, but fails to
activate it.[1][2] This inactivity is attributed to the lack of a critical N-H sulfonamide hydrogen
bond donor function, which is believed to be necessary for inducing the conformational
changes required for PP2A activation.[1] Consequently, TRC-766 does not impact cell viability
and shows minimal to no effect in clonogenic assays, making it an ideal negative control to
validate the specific effects of active SMAP compounds.[1]
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ARV-766 (Luxdegalutamide): A PROTAC Androgen
Receptor Degrader

ARV-766 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to
degrade the androgen receptor (AR), a key driver of prostate cancer growth.[3][4] This
molecule has shown significant promise in preclinical and clinical studies for the treatment of
metastatic castration-resistant prostate cancer (nMCRPC).[5][6][7]

Mechanism of Action

As a heterobifunctional molecule, ARV-766 consists of a ligand that binds to the androgen
receptor and another ligand that recruits an E3 ubiquitin ligase.[5][6] This proximity induces the
formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination
of the AR.[5] The ubiquitin-tagged AR is then recognized and degraded by the proteasome.[5]
This event-driven mechanism of action allows for the catalytic degradation of the AR, effectively
down-regulating its protein levels.[5] A key advantage of ARV-766 is its ability to degrade not
only wild-type AR but also clinically relevant AR ligand-binding domain (LBD) mutants, such as
L702H, H875Y, and T878A, which are associated with resistance to current therapies.[4][7]

Experimental Protocols & Data

While detailed synthetic protocols for either TRC-766 molecule are not publicly available in the
reviewed literature, the following sections outline the typical experimental use of the PP2A-
binding control and the reported clinical trial design for ARV-766.

Table 1: In Vitro Experimental Parameters for TRC-766
(PP2A Negative Control)
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Parameter LNCaP Cells 22Rv1 Cells Reference
Cell Viability Assay 1]
(MTT)
Treatment

_ 10, 20, 30, 40 pM 10, 20, 30, 40 pM [1]
Concentrations
Incubation Time 48 hours 48 hours [1]
Clonogenic Assay [1]
Treatment 5,7.5,10,125, 15 5,7.5,10,125, 15 o
Concentrations UM UM
Incubation Time 12 days 12 days [1]

Table 2: Clinical Trial Information for ARV-766

(Luxdegalutamide)
Parameter Details Reference
Clinical Trial Identifier NCT05067140 [4107]
Phase Phase 1/2 [4107]

Patient Population

Men with metastatic castration-
resistant prostate cancer
(mCRPC) who have
progressed on prior novel

hormonal agent therapy.

[6]7]

Intervention

Oral ARV-766 daily

[6]

Dosage (Phase 2 Expansion)

100 mg or 300 mg

[6]

Primary Objectives

To evaluate the clinical activity
and safety of ARV-766.

[6]

Signaling Pathway & Workflow Diagrams

The following diagrams illustrate the mechanism of action for both molecules.
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TRC-766 (Negative Control) Interaction with PP2A
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ARV-766 (PROTAC) Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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